molecular formula C15H23ClN4O2 B7897866 2-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester

2-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7897866
M. Wt: 326.82 g/mol
InChI Key: FECOJYULZAUOJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrrolidine-based tertiary-butyl carbamate derivative functionalized with a 2-chloro-6-methylpyrimidin-4-ylamino-methyl substituent. It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors or protease modulators due to its chlorine and pyrimidine motifs, which enhance electrophilic reactivity and binding affinity .

Properties

IUPAC Name

tert-butyl 2-[[(2-chloro-6-methylpyrimidin-4-yl)amino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN4O2/c1-10-8-12(19-13(16)18-10)17-9-11-6-5-7-20(11)14(21)22-15(2,3)4/h8,11H,5-7,9H2,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECOJYULZAUOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)NCC2CCCN2C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the pyrimidinylamine core. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives of the original compound with modified functional groups.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of this compound may exhibit antitumor properties. The compound is structurally related to dasatinib, a known dual BCR/ABL and Src family tyrosine kinase inhibitor used in cancer therapy. Studies have shown that modifications to the pyrimidine structure can enhance the potency and selectivity of such inhibitors against cancer cell lines .

Kinase Inhibition

The compound's ability to inhibit specific kinases makes it valuable in treating diseases characterized by aberrant kinase activity, such as certain leukemias and solid tumors. The design of inhibitors targeting these pathways is crucial for developing effective cancer therapies .

Neuroprotective Effects

Emerging studies suggest that compounds similar to this one may possess neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The mechanism may involve modulation of signaling pathways associated with neuronal survival .

Case Study 1: Dasatinib Analog Development

A study explored the synthesis of analogs based on the structure of dasatinib, focusing on enhancing selectivity for Src family kinases while minimizing off-target effects. The analogs demonstrated improved efficacy in preclinical models, indicating that modifications to the pyrimidine moiety can lead to significant therapeutic advancements .

Case Study 2: Targeted Cancer Therapy

In a clinical setting, a derivative of this compound was tested for its effectiveness against chronic myeloid leukemia (CML). Results showed that patients exhibited favorable responses when treated with the new formulation, highlighting the importance of structural variations in optimizing therapeutic outcomes .

Mechanism of Action

The mechanism by which 2-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester with analogous compounds based on substituents, synthetic routes, and applications:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Applications/Synthetic Use Reference
This compound Pyrrolidine 2-Chloro-6-methylpyrimidine, tert-butyl Not reported Kinase inhibitor intermediate; discontinued due to supply constraints
(R)-2-(Toluene-4-sulfonyloxymethyl)pyrrolidine-1-carboxylic Acid tert-Butyl Ester Pyrrolidine Tosyloxy group, tert-butyl ~341 (estimated) Leukotriene A4 hydrolase inhibitor precursor; synthesized via tosylation of alcohol
2-[(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-methyl-amino]-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrrolidine Thienopyrimidine, morpholine ~550 (estimated) Kinase inhibitor scaffold; HCl deprotection yields active amines
4-(4-Chloro-6-methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester Piperidine 4-Chloro-6-methylpyrimidine, tert-butyl 341.83 Antiviral/anticancer research; higher XLogP3 (3.5) vs. pyrrolidine analogs
2-(4-Formylbenzyl)pyrrolidine-1-carboxylic acid tert-butyl ester Pyrrolidine 4-Formylbenzyl ~317 (calculated) Benzylic amine precursor; rotameric stability noted in NMR studies

Key Observations:

Substituent Impact on Reactivity: The 2-chloro-6-methylpyrimidine group in the target compound enhances electrophilicity compared to the 4-formylbenzyl group in , which is more sterically hindered. The morpholine-thienopyrimidine hybrid in introduces planar aromaticity, improving kinase target engagement but complicating synthetic scalability .

Synthetic Accessibility :

  • The target compound lacks detailed synthetic protocols in available literature, unlike its tosylated analog or piperidine-based derivative , which have well-documented routes.
  • HCl-mediated deprotection of tert-butyl carbamates (e.g., ) is a common step to generate free amines, suggesting similar downstream utility for the target compound .

Physicochemical Properties: Piperidine analogs (e.g., ) exhibit higher molecular weights (341.83 vs.

Biological Activity

The compound 2-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester , often referred to as a pyrrolidine derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H16ClN3O2C_{12}H_{16}ClN_3O_2 with a molecular weight of approximately 273.73 g/mol. The structural features include a pyrrolidine ring, a pyrimidine moiety, and a tert-butyl ester functional group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in various signaling pathways. Kinases are critical in cellular processes such as proliferation, differentiation, and apoptosis. The inhibition of these enzymes can lead to therapeutic effects in diseases characterized by dysregulated kinase activity, including cancer and infectious diseases.

Biological Activity Overview

  • Anticancer Activity :
    • The compound has shown promise as an inhibitor of certain protein tyrosine kinases (PTKs), which are often overactive in cancer cells. In vitro studies have indicated that it can effectively reduce cell viability in various cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutics.
    • A study reported that derivatives of similar structures exhibited significant anticancer activity against human cancer cell lines with IC50 values ranging from 3.0 µM to 10 µM .
  • Antimicrobial Activity :
    • The compound's structural analogs have been tested against various pathogens, including bacteria and protozoa. Compounds with similar pyrimidine structures have been identified as effective against Plasmodium falciparum, the causative agent of malaria, by inhibiting key kinases involved in the parasite's life cycle .
  • Inhibition of Kinases :
    • Specific studies have demonstrated that the compound inhibits kinases such as PfGSK3 and PfPK6 with varying degrees of potency. For instance, some related compounds showed IC50 values in the nanomolar range against these targets, indicating strong inhibitory effects .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of several pyrrolidine derivatives against MCF-7 breast cancer cells. The derivatives exhibited significant growth inhibition with IC50 values around 5 µM. The study highlighted the structural modifications that enhanced potency and selectivity towards cancer cells .

Case Study 2: Antimalarial Activity

In a screening assay for antimalarial compounds, a related pyrimidine derivative was found to inhibit PfCDPK1 with an IC50 value of 17 nM, suggesting that structural features similar to those found in our compound may confer potent antimalarial properties .

Table 1: Biological Activity Summary

Activity TypeTargetIC50 Value (µM)Reference
AnticancerMCF-7 Cells5.0
AntimalarialPfCDPK10.017
Kinase InhibitionPfGSK3~0.698
Kinase InhibitionPfPK6~0.181

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its reactivity in synthetic chemistry?

  • Answer: The compound contains a pyrimidine ring (2-chloro-6-methyl substituents), a pyrrolidine moiety, and a tert-butyl carbamate group. The pyrimidine ring offers sites for nucleophilic substitution (e.g., at C4), while the tert-butyl ester acts as a protective group for the pyrrolidine nitrogen, enhancing stability during synthesis. The methyl and chloro groups influence steric and electronic properties, affecting regioselectivity in reactions .
  • Methodological Insight: Use NMR (¹H/¹³C) and mass spectrometry (HRMS) to confirm substitution patterns. Computational tools (e.g., DFT) can predict reactive sites by analyzing electron density maps .

Q. What are the standard protocols for synthesizing this compound, and what intermediates are critical?

  • Answer: A typical synthesis involves:

Pyrimidine functionalization: Chlorination and methylation of the pyrimidine core.

Amine coupling: Reaction of 2-chloro-6-methylpyrimidin-4-amine with a pyrrolidine derivative via reductive amination.

Protection: Introduction of the tert-butyl carbamate group using Boc anhydride under basic conditions (e.g., NaHCO₃) .

  • Key Intermediates:

  • Intermediate A: 2-Chloro-6-methylpyrimidin-4-amine (requires purity >95% for optimal coupling efficiency).
  • Intermediate B: Boc-protected pyrrolidine (monitored by TLC to avoid overprotection).

Q. Which analytical techniques are most effective for characterizing this compound?

  • Answer:

  • Structural Confirmation: ¹H/¹³C NMR (for substituent positioning), IR spectroscopy (C=O stretch of carbamate at ~1680 cm⁻¹).
  • Purity Assessment: HPLC (C18 column, acetonitrile/water gradient) or GC-MS for volatile intermediates.
  • Stability Studies: Accelerated degradation tests under acidic/basic conditions to assess carbamate lability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the coupling step?

  • Answer:

  • Design of Experiments (DoE): Use fractional factorial design to screen variables (temperature, solvent polarity, catalyst loading). For example, a 2³ design with factors:
FactorLow LevelHigh Level
Temp60°C100°C
SolventDMFTHF
CatalystPd(OAc)₂ (1 mol%)Pd(OAc)₂ (5 mol%)
  • Response Surface Methodology (RSM): Optimize interactions between variables. For instance, THF at 80°C with 3 mol% Pd(OAc)₂ may maximize yield while minimizing side products .

Q. How do computational methods like quantum chemical calculations aid in predicting reaction pathways?

  • Answer:

  • Reaction Path Search: Tools like GRRM or AFIR (Artificial Force-Induced Reaction) map potential energy surfaces to identify transition states. For example, calculate activation barriers for pyrimidine amination to predict regioselectivity.
  • Solvent Effects: COSMO-RS simulations model solvent polarity’s impact on reaction kinetics. Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in SNAr reactions .

Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts during Boc protection)?

  • Answer:

Mechanistic Re-evaluation: Use LC-MS to trace byproduct formation. For example, tert-butyl group migration might occur under acidic conditions.

In Situ Monitoring: ReactIR or Raman spectroscopy detects transient intermediates (e.g., carbamic acid formation).

Cross-Validation: Compare computational predictions (e.g., Gibbs free energy of side reactions) with experimental yields .

Q. How can membrane separation technologies purify this compound from complex reaction mixtures?

  • Answer:

  • Nanofiltration: Use membranes with MWCO ~500 Da to retain the target compound (MW ~350–400 Da) while allowing smaller impurities (e.g., salts) to pass.
  • Solvent-Resistant Membranes: Polyimide membranes separate organic solvents (e.g., DCM/MeOH mixtures) during workup, reducing chromatographic steps .

Q. What safety considerations are critical when handling hazardous intermediates (e.g., chlorinated pyrimidines)?

  • Answer:

  • PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods for reactions releasing HCl gas.
  • First Aid: For skin contact, rinse immediately with water (15+ minutes) and apply EDTA solution for heavy metal catalyst exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.